

initial characterization of Galidesivir triphosphate's antiviral spectrum

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Compound of Interest

Compound Name: Galidesivir triphosphate

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The Antiviral Spectrum of Galidesivir Triphosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

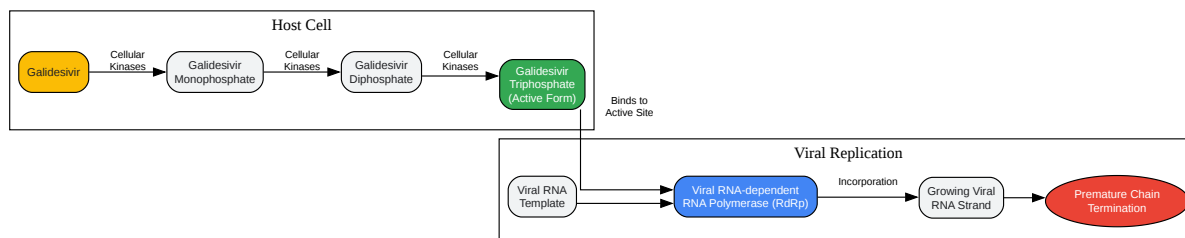
Galidesivir (BCX4430) is a broad-spectrum antiviral agent belonging to the class of adenosine nucleoside analogues.[1][2][3] Its active form, **Galidesivir triphosphate**, acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][4][5] This technical guide provides an in-depth characterization of the antiviral spectrum of **Galidesivir triphosphate**, detailing its mechanism of action, quantitative antiviral activity against a range of viruses, and the experimental protocols used for its evaluation.

Mechanism of Action

Upon administration, Galidesivir is metabolized within the host cell to its active triphosphate form.[1][4] This process involves phosphorylation by cellular kinases.[3][6] **Galidesivir triphosphate** then mimics the natural adenosine triphosphate (ATP) nucleotide.[3][7]

The viral RNA-dependent RNA polymerase incorporates **Galidesivir triphosphate** into the nascent viral RNA strand during replication.[1][4][5] The structural modifications in the Galidesivir molecule, compared to natural adenosine, lead to premature termination of the

growing RNA chain.[1][3][4] This disruption of viral RNA synthesis effectively halts viral replication.[1][4]



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Caption: Intracellular activation and mechanism of action of Galidesivir.

Antiviral Spectrum and Potency

Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from different families.[8][9][10] The following tables summarize the in vitro efficacy of Galidesivir, presenting the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50). A higher SI value indicates greater specific antiviral activity with lower host cell toxicity.

Table 1: Antiviral Activity of Galidesivir against Filoviruses

Virus	Strain	Cell Line	EC50 (μM)	CC50 (μM)	SI	Reference
Marburg Virus (MARV)	Angola	HeLa	4.4 - 6.7	>200	>29.9 - >45.5	[6]
Ebola Virus (EBOV)	Zaire	HeLa	3 - 12	>200	>16.7 - >66.7	[11]
Sudan Virus (SUDV)	Gulu	HeLa	3 - 12	>200	>16.7 - >66.7	[11]

Table 2: Antiviral Activity of Galidesivir against Coronaviruses

Virus	Strain	Cell Line	EC50 (μM)	CC50 (μM)	SI	Reference
MERS-CoV	Jordan	Vero	>100	>100	>1.5	[5] [6]
SARS-CoV	Urbani	Vero	>100	>100	>5.1	[6]

Table 3: Antiviral Activity of Galidesivir against Flaviviruses

Virus	Strain	Cell Line	EC50 (μM)	CC50 (μM)	SI	Reference
Yellow Fever Virus (YFV)	17D	Vero	24.5	>100	>4.1	[3]
Zika Virus (ZIKV)	MR766	Vero76	13.9 - 20.5	>100	>4.9 - >7.2	[4]
Dengue Virus (DENV)	-	Vero	-	>100	>9.0	[6]
West Nile Virus (WNV)	-	PS	2.3	>100	>43.5	[6]
Japanese Encephalitis Virus (JEV)	-	Vero	-	>100	>2.3	[6]
Tick-borne Encephalitis Virus (TBEV)	-	PS	-	>100	-	[2]

Table 4: Antiviral Activity of Galidesivir against Other RNA Viruses

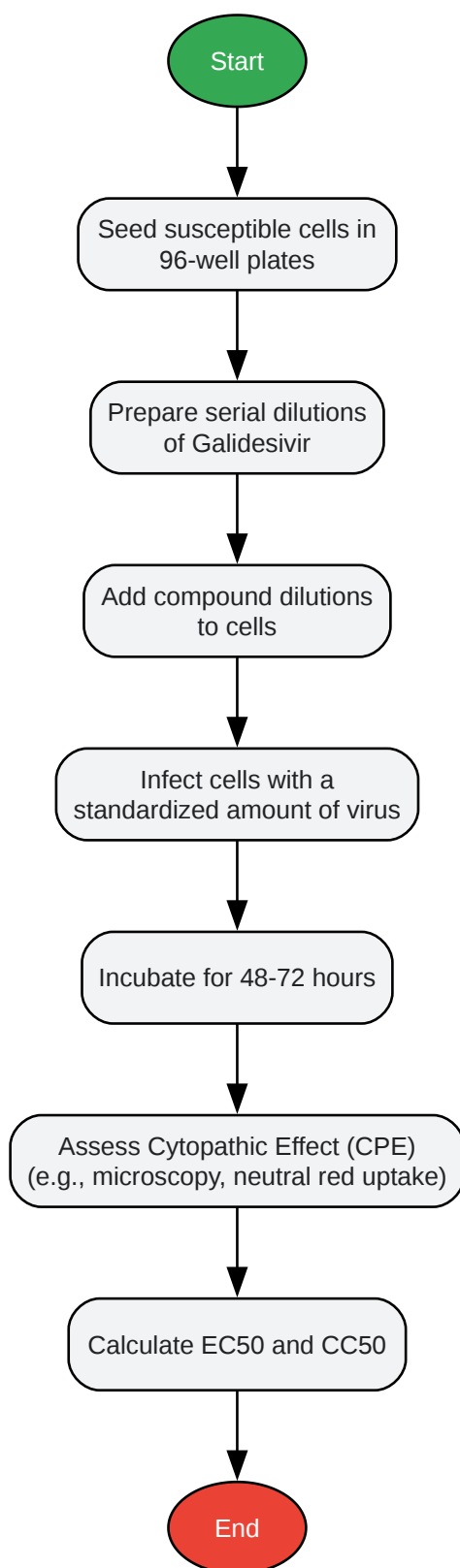
Virus Family	Virus	Cell Line	EC50 (μM)	CC50 (μM)	SI	Reference
Arenaviridae	Lassa Virus (LASV)	Vero	43.0	>100	>2.3	[6]
Junin Virus (JUNV)	Vero	42.2	>100	>2.4	[6]	
Bunyaviridae	Rift Valley Fever Virus (RVFV)	Vero	20.4 - 41.6	>100	>2.4 - >4.9	[6]
Orthomyxoviridae	Influenza A and B Viruses	MDCK	1 - 5	>100	>20 - >100	[11]
Paramyxoviridae	Measles Virus (MeV)	Vero76	1.8	>300	167	[11]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the antiviral activity of Galidesivir.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the damaging effects of viral infection.



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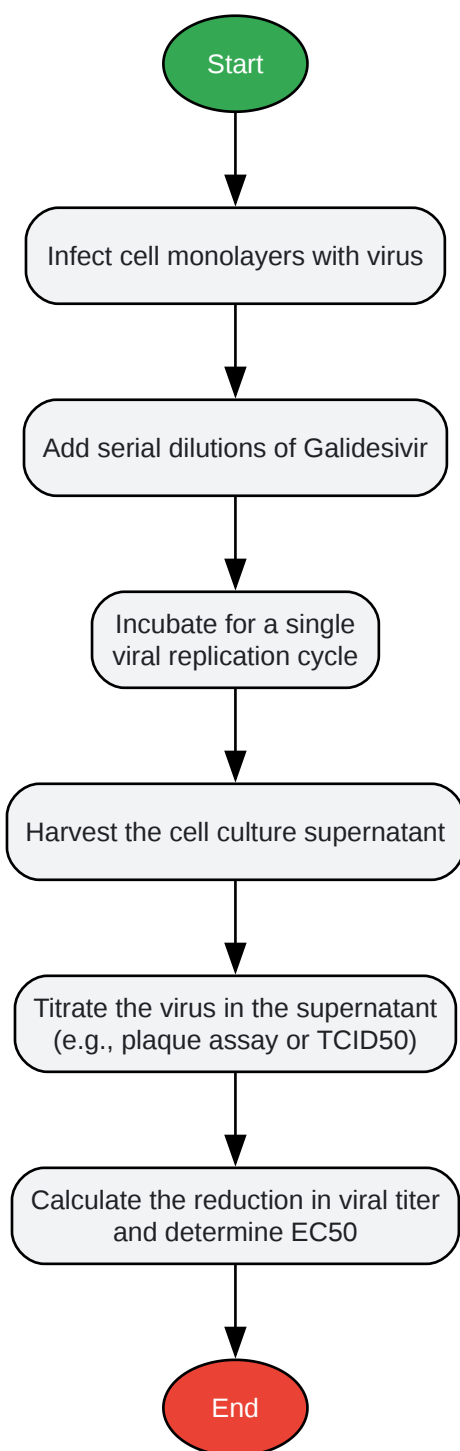
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Protocol:

- **Cell Seeding:** Seed a suitable host cell line (e.g., Vero, HeLa) into 96-well microtiter plates at a density that will form a confluent monolayer within 24 hours.
- **Compound Preparation:** Prepare a series of two-fold serial dilutions of Galidesivir in cell culture medium.
- **Treatment and Infection:**
 - Remove the growth medium from the cell monolayers.
 - Add the prepared dilutions of Galidesivir to the wells. Include a 'virus control' (cells with virus, no compound) and a 'cell control' (cells with no virus, no compound).
 - Add a standardized amount of the target virus to all wells except the 'cell control' wells.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for 48 to 72 hours, or until significant CPE is observed in the 'virus control' wells.
- **Assessment of CPE:**
 - **Microscopic Examination:** Visually score the degree of CPE in each well.
 - **Neutral Red Uptake:** For a quantitative assessment, remove the culture medium, add a neutral red solution, and incubate to allow for dye uptake by viable cells. The dye is then extracted, and the absorbance is measured.
- **Data Analysis:** Calculate the percentage of CPE inhibition for each compound concentration compared to the 'virus control'. Determine the EC₅₀ value by non-linear regression analysis. A parallel assay without the virus is performed to determine the CC₅₀.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.



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